5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by its unique diazenyl and pyrimidinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite to generate the diazonium salt, which then reacts with the pyrimidine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. These methods can be optimized to produce the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the chloro or nitro groups .
Scientific Research Applications
5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(2-Chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide: Similar structure with an acetamide group.
2,5-Dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium: Contains a diazenyl group with different substituents
Uniqueness
5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
24749-05-1 |
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Molecular Formula |
C12H11ClN6O2 |
Molecular Weight |
306.71 g/mol |
IUPAC Name |
5-[(2-chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11ClN6O2/c1-6-11(7(2)16-12(14)15-6)18-17-10-4-3-8(19(20)21)5-9(10)13/h3-5H,1-2H3,(H2,14,15,16) |
InChI Key |
XWVXPKMNCWOTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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